molecular formula C17H18N2O3S B6511524 4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 921916-17-8

4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B6511524
CAS No.: 921916-17-8
M. Wt: 330.4 g/mol
InChI Key: NZGGWNWYJCMHKV-UHFFFAOYSA-N
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Description

4-Ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of green chemistry principles, such as the employment of eco-friendly catalysts and solvents, is also gaining traction to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of tetrahydroquinoline derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It exhibits biological activities such as antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development.

Medicine: The compound's potential in treating various diseases, including cancer and infectious diseases, is being explored in preclinical studies.

Industry: Its applications extend to the manufacturing of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Hydroxy-2-quinolones: These compounds are structurally similar and share some biological activities.

  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trichlorobenzene-1-sulfonamide: Another sulfonamide derivative with potential biological applications.

Uniqueness: 4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide stands out due to its specific structural features and the resulting biological activities. Its unique combination of functional groups allows for diverse chemical reactions and applications, distinguishing it from other similar compounds.

Biological Activity

4-Ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound belonging to the class of sulfonamides and tetrahydroquinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer activities. This article aims to detail the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C15H18N2O3S
  • Molecular Weight : Approximately 302.38 g/mol

The compound features a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety, which is pivotal for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance:

  • Case Study : A study on novel tetrahydroquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. Compounds similar to 4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene sulfonamide showed IC50 values ranging from 2.5 to 12.5 µg/mL in comparison to Doxorubicin (IC50 = 37.5 µg/mL), indicating higher potency in some derivatives .
CompoundIC50 (µg/mL)Comparison with Doxorubicin
Compound A2.5More potent
Compound B10Less potent
Doxorubicin37.5Reference

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides are well-documented. A related study evaluated the COX-2 inhibitory activity of various sulfonamide derivatives:

  • Findings : The compound exhibited a COX-2 inhibition percentage of approximately 47.1% at a concentration of 20 µM, which is lower than that of celecoxib (80.1% at 1 µM) but still significant compared to other derivatives .

The mechanism by which 4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene sulfonamide exerts its effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Cell Proliferation Modulation : It interacts with cellular receptors or enzymes that regulate cell growth and apoptosis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the clinical viability of this compound:

ParameterValue
LogP3.6378
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area38.493 Ų

These parameters suggest favorable absorption and distribution characteristics for potential therapeutic use .

Properties

IUPAC Name

4-ethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-12-3-7-15(8-4-12)23(21,22)19-14-6-9-16-13(11-14)5-10-17(20)18-16/h3-4,6-9,11,19H,2,5,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGGWNWYJCMHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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